6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C17H9ClF3NO3 |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C17H9ClF3NO3/c18-10-4-5-14-12(7-10)13(23)8-15(25-14)16(24)22-11-3-1-2-9(6-11)17(19,20)21/h1-8H,(H,22,24) |
InChI Key |
YFNLLXYOKSJOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Chloro-2-Hydroxyacetophenone
The most widely reported method involves 5-chloro-2-hydroxyacetophenone as the starting material. Ethyl oxalate serves as the carboxylation agent under basic conditions, followed by acid-mediated cyclization to yield 6-chloro-4-oxo-4H-chromene-2-carboxylic acid. Microwave-assisted synthesis has been shown to enhance reaction efficiency, achieving yields up to 87% within 30 minutes at 120°C using potassium tert-butoxide in dimethylformamide (DMF). Conventional thermal methods require longer durations (6–8 hours) and often result in lower yields (54–70%) due to side reactions.
Alternative Routes via α,β-Unsaturated Aldehydes
A less common approach involves α,β-unsaturated aldehydes, which undergo cyclocondensation with active methylene compounds. For example, reacting cinnamaldehyde derivatives with malononitrile in the presence of piperidine catalysts produces chromene-2-carbonitrile intermediates, though this method requires additional steps to introduce the carboxylic acid group.
Carboxamide Formation
Conversion of the carboxylic acid to the carboxamide moiety is achieved through amide coupling with 3-(trifluoromethyl)aniline.
Acyl Chloride Intermediate
The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with 3-(trifluoromethyl)aniline in anhydrous tetrahydrofuran (THF) at 0–5°C yields the carboxamide. Triethylamine is often added to scavenge HCl, with reaction completion typically requiring 4–6 hours. Purification via recrystallization from ethanol/water mixtures affords the final product in 65–78% yield.
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method avoids the need for acyl chloride formation, instead activating the carboxylic acid in situ. Reactions are conducted in dichloromethane at room temperature for 12–18 hours, achieving comparable yields (70–75%). However, this approach incurs higher reagent costs and generates more byproducts, complicating large-scale synthesis.
Optimization and Challenges
Regioselectivity in Chlorination
Introducing the chlorine atom at the 6-position of the chromene ring requires precise control. Over-chlorination is mitigated by using stoichiometric amounts of N-chlorosuccinimide (NCS) in acetic acid at 40°C. Monitoring via thin-layer chromatography (TLC) ensures reaction quench before di- or tri-chlorinated byproducts form.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps but complicate downstream purification. Switching to toluene or ethyl acetate improves phase separation during workup, albeit with slight yield reductions. Potassium carbonate and sodium hydride are preferred bases due to their low nucleophilicity, minimizing ester hydrolysis.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) remains the standard for isolating the carboxamide. Recrystallization from ethanol or methanol is effective for removing unreacted aniline derivatives, though repeated crystallizations may be necessary to achieve >98% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Acyl Chloride Route | Direct Coupling Route |
|---|---|---|
| Yield | 65–78% | 70–75% |
| Reaction Time | 4–6 hours | 12–18 hours |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
| Cost Efficiency | High | Low |
The acyl chloride method is favored for industrial applications due to its cost-effectiveness and scalability, while the direct coupling route is reserved for small-scale research where reagent availability is prioritized .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide:
-
Antimicrobial Activity
- Studies have indicated that this compound exhibits significant antibacterial activity against strains such as Mycobacterium tuberculosis, with an IC50 value demonstrating effective inhibition.
-
Anticancer Properties
- In vitro assays have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. The compound's ability to induce apoptosis and cause cell cycle arrest (specifically G1 phase) has been documented, indicating its potential as an anticancer agent.
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and other relevant enzymes, showing promise comparable to established inhibitors.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Study Highlights
-
Antimicrobial Studies
- A study focused on the efficacy of the compound against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its potential as an antibacterial agent.
-
Cytotoxicity Assays
- In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines, indicating its potential role in cancer therapy.
-
Enzyme Inhibition Profiles
- Detailed analyses showed that the compound had inhibitory effects on AChE, with an IC50 value suggesting comparable efficacy to established treatments.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting their activity. The chromene core can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Position 6 Substituents
- Chloro vs. This difference could affect membrane permeability and target engagement.
- Chloro vs.
Carboxamide-Linked Aromatic Groups
- Trifluoromethylphenyl vs. Sulfamoylphenyl (): The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and lipophilicity, whereas sulfamoyl groups (e.g., thiazole or isoxazole derivatives) introduce hydrogen-bonding capacity and polarity. These changes may influence solubility and bioavailability.
Biological Activity
6-Chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H14ClF3N2O3
- Molecular Weight : 361.3 g/mol
- IUPAC Name : 6-Chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide
- Canonical SMILES : CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)
Biological Activity Overview
The biological activity of 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has been explored in various studies, particularly its role as an enzyme inhibitor and potential anti-cancer agent. The presence of the trifluoromethyl group enhances its stability and biological efficacy.
The compound interacts with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group is believed to increase binding affinity and selectivity, which can result in significant biological effects, including:
- Enzyme Inhibition : It has shown potential as an inhibitor for cholinesterases and cyclooxygenase enzymes.
- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, contributing to its therapeutic potential against oxidative stress-related diseases.
In Vitro Studies
In vitro evaluations have demonstrated that 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide possesses notable inhibitory effects against various enzymes:
| Enzyme | Inhibition Activity (IC50) |
|---|---|
| Acetylcholinesterase (AChE) | 10.4 μM |
| Butyrylcholinesterase (BChE) | 7.7 μM |
| Cyclooxygenase-2 (COX-2) | Moderate inhibition observed |
| Lipoxygenase (LOX-5 & LOX-15) | Moderate inhibition observed |
These findings suggest that the compound may have applications in treating conditions associated with these enzymes, such as Alzheimer's disease and inflammation.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer). Results indicate that:
- The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 15 μM |
| Hek293 | >30 μM |
This selectivity underscores its potential as a therapeutic agent in cancer treatment.
Case Studies
-
Study on Cholinesterase Inhibition :
A study evaluated the inhibitory effects of various chromene derivatives on cholinesterases. The results indicated that 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide significantly inhibited AChE and BChE activities, suggesting its potential use in Alzheimer's disease management . -
Antioxidant Activity Assessment :
Another investigation focused on the antioxidant properties of chromene derivatives, including this compound. It was found to effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro .
Q & A
Q. What are the key steps and challenges in synthesizing 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide?
The synthesis involves multi-step reactions, typically starting with the condensation of a substituted chromene precursor with 3-(trifluoromethyl)aniline. Critical steps include:
- Coupling reactions : Amide bond formation between the chromene carboxylic acid derivative and the aniline group under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on solvent polarity and temperature gradients .
- Challenges : Low yields due to steric hindrance from the trifluoromethyl group and side reactions during oxidation steps. Optimizing reaction time (e.g., 12–24 hours under reflux) and catalyst selection (e.g., Pd/C for hydrogenation) can mitigate these issues .
Q. How is the structural integrity of this compound validated in academic research?
Researchers use:
- Spectroscopic techniques : H/C NMR to confirm the amide linkage and chromene backbone. For example, the carbonyl (C=O) peak typically appears at ~168–170 ppm in C NMR .
- X-ray crystallography : Resolves the spatial arrangement of the trifluoromethylphenyl group relative to the chromene core, critical for structure-activity relationship (SAR) studies .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 384.05 for CHClFNO) .
Q. What in vitro assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based protocols (IC determination) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7 or HepG2) to evaluate antiproliferative effects. Dose ranges typically span 1–100 µM .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values in nM range) .
Q. What are the solubility and formulation considerations for this compound?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or PEG-400 as primary solvents. Solubility in PBS (pH 7.4) is often <10 µM .
- Formulation strategies : Use of liposomal encapsulation or cyclodextrin complexes to enhance bioavailability in in vivo models .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address yield inconsistencies in synthesis?
Apply design of experiments (DoE) methodologies:
- Factorial design : Vary parameters like temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Response surface modeling (RSM) : Predicts interactions between variables. For example, a central composite design might reveal that yield peaks at 100°C with 15 mol% Pd(OAc) .
- Case study : A 2023 study on similar chromene derivatives achieved a 22% yield increase by adjusting microwave-assisted reaction times .
Q. How should contradictory data in biological activity studies be analyzed?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA assays .
- Proteomics profiling : Identify unintended targets (e.g., HSP90 or tubulin) using affinity pull-down assays coupled with LC-MS/MS .
- Dose-response recalibration : Adjust concentrations to account for cell line-specific toxicity thresholds (e.g., IC shifts from 5 µM to 25 µM in resistant vs. sensitive lines) .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase domain). Key interactions include hydrogen bonds with the amide group and hydrophobic contacts with the trifluoromethylphenyl moiety .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends. Hammett constants (σ) for the trifluoromethyl group (-0.54) may predict enhanced membrane permeability .
Q. What strategies identify synergistic effects with other therapeutics?
- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy (CI <1) with cisplatin or doxorubicin in cancer cells .
- Transcriptomics : RNA-seq reveals upregulated pathways (e.g., apoptosis or DNA repair) when co-administered with PARP inhibitors .
- In vivo xenograft models : Evaluate tumor growth inhibition (TGI) in mice treated with compound + paclitaxel vs. monotherapy .
Q. How can researchers elucidate its mechanism of enzyme inhibition?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, a 2024 study showed uncompetitive inhibition of CDK2 with K = 0.8 µM .
- Crystallography : Co-crystal structures (e.g., PDB ID 4P3 analogs) reveal hydrogen bonding with catalytic lysine residues .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm entropy-driven interactions .
Q. What advanced methodologies enable high-throughput screening of derivatives?
- Parallel synthesis : Generate a 96-member library with variations in the chromene core and aryl substituents .
- Microfluidics : Screen IC values in nanoliter droplets via fluorescence-activated sorting .
- AI-driven retrosynthesis : Platforms like ICReDD predict viable routes for novel analogs using quantum chemical calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
